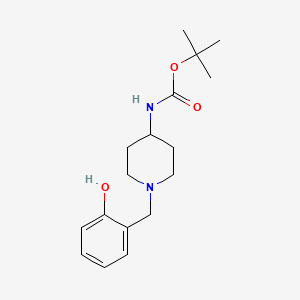

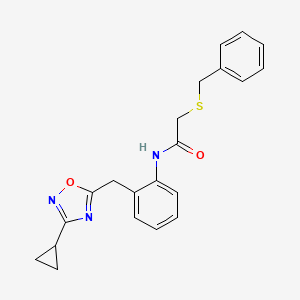

methanone CAS No. 1795295-57-6](/img/structure/B2897195.png)

[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](4-pyridyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” is a chemical compound with the linear formula C9H17O1N1 . It is a solid substance and its SMILES string is C1 (COCC2CC2)CNCC1 . The InChI key for this compound is VILQGKAIDWXNGU-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” can be represented by the InChI string 1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 . This indicates that the compound contains a cyclopropyl group attached to a methoxy group, which is further attached to a pyrrolidine ring.Physical And Chemical Properties Analysis

“3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” is a solid substance . The compound has a molecular weight of 141.21 and is stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .科学的研究の応用

Stereospecific Synthesis of Pyrrolidines

Research demonstrates a method for enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition involving sugar-derived enones and stabilized azomethine ylides. This process showcases the compound's utility in achieving highly diastereo- and regioselective cycloadditions, producing pyrrolidines with defined stereochemistry. This stereospecific synthesis is crucial for developing pharmaceuticals and complex organic molecules (Oliveira Udry et al., 2014).

Mechanism of Inhibition in Biochemical Reactions

Another study highlights the role of cyclopropane-derived inhibitors, including cyclopropylmethanol, in the inactivation of methanol dehydrogenase (MDH). This work provides insights into the interaction mechanisms of similar compounds with enzymes, contributing valuable knowledge to the field of enzyme inhibition and potential therapeutic applications (Frank et al., 1989).

Molecular Structure and Electronic Properties

Theoretical investigations on pyridylindolizine derivatives, including molecular modeling and comparison with experimental data, shed light on the electronic properties and structural analysis of related compounds. This research aids in understanding the molecular interactions and properties essential for designing drugs and materials with specific electronic characteristics (Cojocaru et al., 2013).

Synthesis of Medicinal Compounds

A study focusing on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones discusses the application in preparing agrochemicals or medicinal compounds. The transformation of N-substituted pyrrolidinones into valuable adducts highlights the compound's significance in synthetic organic chemistry and potential pharmaceutical applications (Ghelfi et al., 2003).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of a related compound, showcasing the importance of X-ray diffraction (XRD) studies in determining the structural aspects of such compounds. This work is fundamental in the field of crystallography and material science, offering a basis for understanding the molecular architecture and its implications on physical and chemical properties (Lakshminarayana et al., 2009).

These studies collectively underscore the versatility and applicability of “3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” and related compounds in various scientific domains, from synthetic chemistry to biochemical research. The insights provided by these research efforts pave the way for further exploration and utilization in developing new synthetic routes, understanding molecular behavior, and designing novel therapeutic agents.

作用機序

Safety and Hazards

特性

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(12-3-6-15-7-4-12)16-8-5-13(9-16)18-10-11-1-2-11/h3-4,6-7,11,13H,1-2,5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAWGAHRHMBKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

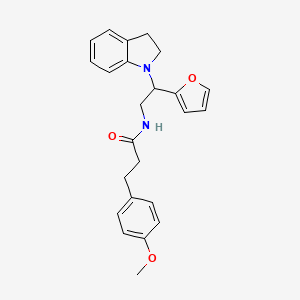

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

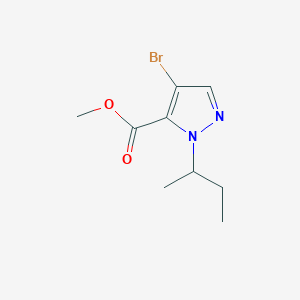

![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)

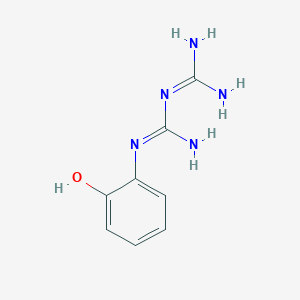

![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)

![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2897131.png)

![2-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2897132.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)